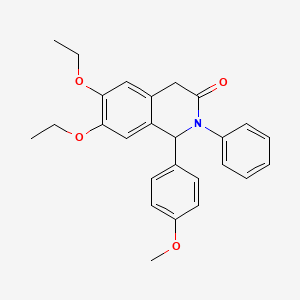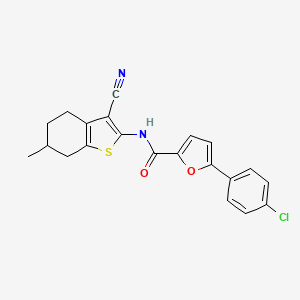![molecular formula C16H19FN2O4S2 B4086821 N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide](/img/structure/B4086821.png)
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide
Overview
Description
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide, also known as BB-94, is a synthetic compound that belongs to the class of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) and are involved in various physiological and pathological processes. The inhibition of MMPs has been proposed as a therapeutic strategy for several diseases, including cancer, arthritis, and cardiovascular diseases.
Mechanism of Action
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide acts as a competitive inhibitor of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM components. The inhibition of MMPs by N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide leads to the accumulation of ECM components and the suppression of tumor invasion, inflammation, and arterial remodeling.
Biochemical and physiological effects:
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide has been shown to inhibit tumor growth, angiogenesis, and metastasis by suppressing MMP activity. In inflammation, N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide has been shown to reduce the recruitment of immune cells and the production of pro-inflammatory cytokines. In cardiovascular diseases, N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide has been shown to improve arterial function, reduce arterial stiffness, and inhibit atherosclerosis.
Advantages and Limitations for Lab Experiments
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its high specificity for MMPs, which allows for the selective inhibition of specific MMP isoforms. Another advantage is its ability to penetrate cell membranes and inhibit intracellular MMPs. However, N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, the inhibition of MMPs by N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide may have off-target effects on other enzymes and signaling pathways.
Future Directions
There are several future directions for the research on N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide. One direction is the development of more potent and selective MMP inhibitors based on the structure of N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide. Another direction is the investigation of the role of MMPs in other diseases, such as neurodegenerative diseases and fibrosis. Additionally, the combination of MMP inhibitors with other therapies, such as chemotherapy and immunotherapy, may enhance their therapeutic efficacy in cancer. Finally, the development of non-invasive imaging techniques for MMP activity may facilitate the diagnosis and monitoring of MMP-related diseases.
Scientific Research Applications
N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. In cancer, MMPs play a critical role in tumor invasion and metastasis by degrading the ECM and facilitating the migration of cancer cells. N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-14, and to suppress tumor growth and metastasis in preclinical models. In inflammation, MMPs are involved in the recruitment of immune cells and the degradation of ECM components, leading to tissue damage. N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide has been shown to reduce inflammation in several animal models of arthritis and colitis. In cardiovascular diseases, MMPs are involved in the remodeling of the ECM in the arterial wall, leading to the development of atherosclerosis and arterial stiffness. N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-fluorobenzenesulfonamide has been shown to improve arterial function and reduce atherosclerosis in animal models of cardiovascular diseases.
properties
IUPAC Name |
N-butan-2-yl-4-[(4-fluorophenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S2/c1-3-12(2)18-24(20,21)16-10-6-14(7-11-16)19-25(22,23)15-8-4-13(17)5-9-15/h4-12,18-19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIPAOXNHLXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-4-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-{1-[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4086739.png)

![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4086753.png)
![methyl 3-(4-ethylphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4086755.png)
![4-chloro-N-{1-[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4086768.png)
![5-(4-ethoxybenzyl)-1-(4-ethylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086777.png)

![1-(3-chlorophenyl)-4-({[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4086797.png)
![N-(2,6-dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086798.png)
![1-[3-(benzyloxy)phenyl]-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4086806.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B4086815.png)
![N-[2-(cyclohexylthio)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4086828.png)
![4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4086831.png)
![2-{4-[6-amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B4086844.png)